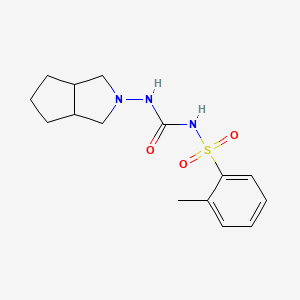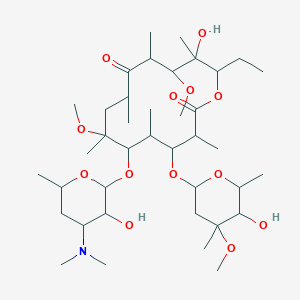
ortho Gliclazide
Overview
Description
Mechanism of Action
Target of Action
Ortho Gliclazide primarily targets the β cell sulfonylurea receptor (SUR1) in the pancreas . This receptor plays a crucial role in the regulation of insulin secretion, which is critical for maintaining blood glucose levels .
Mode of Action
This compound interacts with its target by binding to the SUR1 receptor . This binding subsequently blocks the ATP-sensitive potassium channels . The closure of these channels leads to a decrease in potassium efflux, which results in the depolarization of the β cells . This depolarization triggers the release of insulin, thereby helping to regulate blood glucose levels .
Biochemical Pathways
This compound affects the insulin secretion pathway. By stimulating the SUR1 receptor, it enhances insulin secretion from the β cells . This increased insulin secretion improves the abnormal first phase insulin release in type 2 diabetes and also has an effect on the second phase .
Pharmacokinetics
This compound has an intermediate half-life of around 11 hours . It is extensively metabolized, and renal clearance accounts for only 4% of total drug clearance . This means that the majority of the drug is eliminated through metabolic pathways in the liver, and the metabolites are excreted in both urine (60-70%) and feces (10-20%) .
Result of Action
The primary molecular effect of this compound’s action is the increased secretion of insulin . This leads to a decrease in fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels . HbA1c levels are reflective of the last 8-10 weeks of glucose control . On a cellular level, this compound reduces oxidative stress of β-cells induced by hydrogen-peroxide and maintains a higher cellular viability .
Action Environment
The action of this compound can be influenced by environmental factors such as diet and activity . For instance, if given with breakfast, it can potentially lower blood glucose levels up to the evening meal . Therefore, consistent food intake is required to decrease the risk of hypoglycemia . The risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals .
Biochemical Analysis
Biochemical Properties
Ortho Gliclazide plays a significant role in biochemical reactions. It stimulates the secretion of insulin from the β-cells of the Langerhans islets . This compound has a high affinity with strong selectivity and it reversibly binds to the β-cell KATP channels .
Cellular Effects
This compound influences cell function by stimulating insulin secretion, which in turn helps regulate blood glucose levels . This impact on cell signaling pathways and cellular metabolism is crucial for maintaining homeostasis in individuals with type 2 diabetes mellitus .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the β-cell KATP channels . This binding is reversible and highly selective, leading to the stimulation of insulin secretion .
Metabolic Pathways
This compound is involved in the metabolic pathway related to insulin secretion . It interacts with the β-cell KATP channels, influencing the secretion of insulin and thus playing a role in the regulation of blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ortho Gliclazide involves several steps, starting from the appropriate aromatic amine and sulfonyl chloride. The key steps include:
Formation of the sulfonylurea linkage: This is typically achieved by reacting the aromatic amine with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Cyclization: The intermediate product undergoes cyclization to form the bicyclic structure characteristic of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Ortho Gliclazide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the sulfonylurea group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques like HPLC and mass spectrometry .
Scientific Research Applications
Ortho Gliclazide has several scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonylurea chemistry and its reactions.
Biology: Research on its effects on pancreatic β-cells and insulin secretion.
Medicine: Extensive studies on its efficacy and safety in treating type 2 diabetes mellitus.
Industry: Used in the development of new antidiabetic drugs and formulations
Comparison with Similar Compounds
Similar Compounds
- Glibenclamide
- Glipizide
- Glimepiride
Comparison
Ortho Gliclazide is unique among sulfonylureas due to its specific binding affinity and lower risk of hypoglycemia. It also has a favorable cardiovascular profile compared to other sulfonylureas .
Properties
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methylphenyl)sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSAYFQNZDWDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)NN2CC3CCCC3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675626 | |
| Record name | N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-18-9 | |
| Record name | N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)







